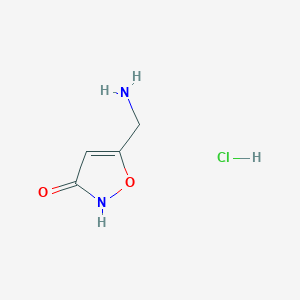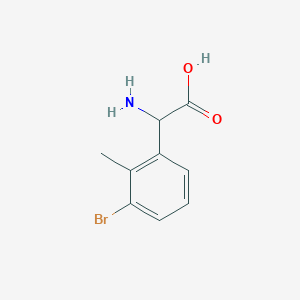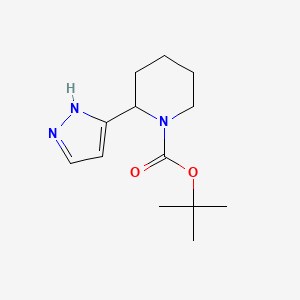
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate”, there are related compounds that have been synthesized. For instance, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been reported .科学的研究の応用
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including in the fields of pharmacology and biochemistry. In pharmacology, this compound has been used to study the effects of drugs on the body, as well as to develop new drugs. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. Additionally, this compound has been used in the study of cell signaling pathways and the regulation of gene expression.
作用機序
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is a signaling molecule involved in a variety of cellular processes. By blocking PDE4, this compound increases the concentration of cAMP, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The increased concentration of cAMP caused by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the production of nitric oxide, a signaling molecule involved in many physiological processes, including vasodilation and inflammation. Additionally, this compound has been shown to activate the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, this compound has been shown to increase the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation.
実験室実験の利点と制限
The use of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound is a potent inhibitor of PDE4, making it a useful tool for studying the effects of cAMP on biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, meaning that it needs to be replenished frequently in order to maintain its effectiveness. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are numerous potential future directions for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. One potential direction is to explore the effects of this compound on other enzymes and signaling molecules, such as the enzyme adenylate cyclase and the signaling molecule nitric oxide. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as a treatment for certain diseases. Finally, this compound could be used as a tool to study the effects of cAMP on various cellular processes, such as cell proliferation and apoptosis.
合成法
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl 2-chloropiperidine-1-carboxylate with 1H-pyrazole-3-carboxaldehyde in the presence of a base catalyst. The second step involves the reaction of the resulting product with tert-butyl chloroformate in the presence of a base catalyst. The final product is a white crystalline solid with a melting point of 180-182°C.
特性
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHWTNPCNYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)
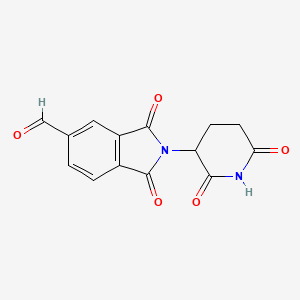
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
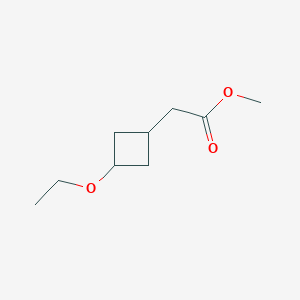
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
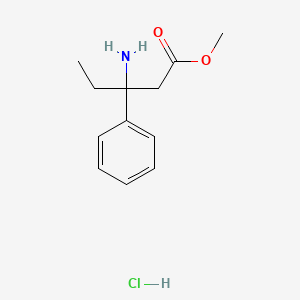
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

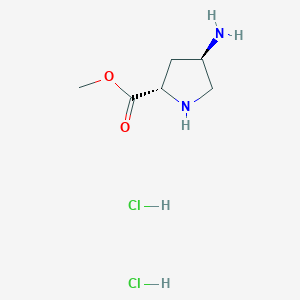
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
